3,4-dimethoxy-N-{4-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide
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Overview
Description
3,4-dimethoxy-N-{4-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-{4-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling reactions: The pyrazole derivative is then coupled with a benzamide derivative using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-{4-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,4-dimethoxy-N-{4-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of trifluoromethyl and methoxy groups on biological activity.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-{4-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methoxy groups can participate in hydrogen bonding, affecting the compound’s binding affinity to its target. The pyrazole ring can interact with various enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-{4-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can impart specific properties such as enhanced lipophilicity, hydrogen bonding capability, and electronic effects. These properties can make it a valuable compound for various applications in medicinal chemistry, biological studies, and materials science.
Properties
Molecular Formula |
C25H20F3N3O3 |
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Molecular Weight |
467.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[4-[3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H20F3N3O3/c1-33-21-13-8-17(14-22(21)34-2)24(32)29-18-9-11-19(12-10-18)31-23(25(26,27)28)15-20(30-31)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,29,32) |
InChI Key |
MFIGTNXQZOVZAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)OC |
Origin of Product |
United States |
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